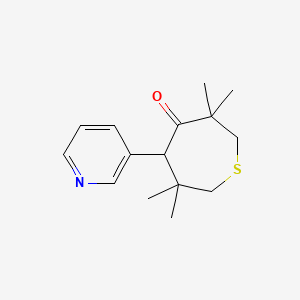
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is an organic compound characterized by its unique structure, which includes a thiepan ring substituted with pyridinyl and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives and thiepan precursors can be reacted in the presence of catalysts and solvents to form the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiepan derivatives with reduced functional groups.
Substitution: The pyridinyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiepan derivatives, and various substituted pyridinyl compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-Tetramethyl-5-(pyridin-2-yl)thiepan-4-one: Similar structure but with a different position of the pyridinyl group.
3,3,6,6-Tetramethyl-5-(pyridin-4-yl)thiepan-4-one: Another isomer with the pyridinyl group at a different position.
3,3,6,6-Tetramethyl-5-(quinolin-3-yl)thiepan-4-one: Contains a quinoline ring instead of pyridine.
Uniqueness
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
189693-36-5 |
|---|---|
Fórmula molecular |
C15H21NOS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-5-pyridin-3-ylthiepan-4-one |
InChI |
InChI=1S/C15H21NOS/c1-14(2)9-18-10-15(3,4)13(17)12(14)11-6-5-7-16-8-11/h5-8,12H,9-10H2,1-4H3 |
Clave InChI |
UMNIEOIFBMOPNG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSCC(C(=O)C1C2=CN=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
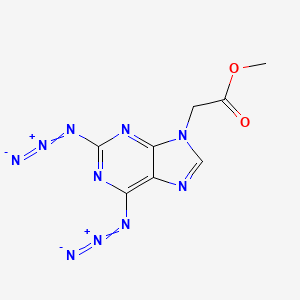

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
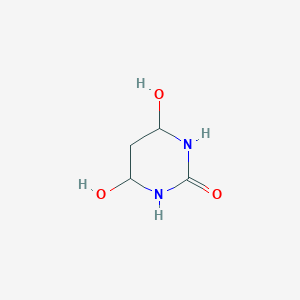

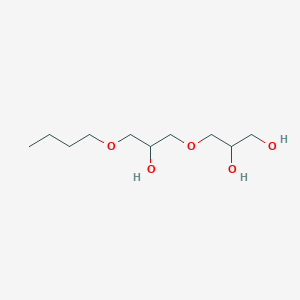
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
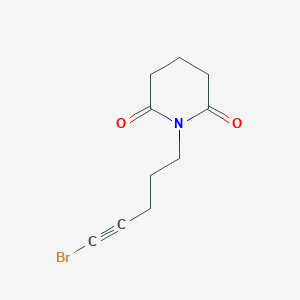
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
